molecular formula C20H22N2O4 B2705970 2,4-dimethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide CAS No. 941873-03-6

2,4-dimethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide

Cat. No.: B2705970
CAS No.: 941873-03-6
M. Wt: 354.406
InChI Key: XLMVUKXKTOVXCM-UHFFFAOYSA-N
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Description

2,4-dimethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide is a chemical compound with the CAS Number 941978-80-9 and a molecular weight of 384.43 g/mol. Its molecular formula is C21H24N2O5 . The structure of this compound features a benzamide core that is substituted with two methoxy groups at the 2 and 4 positions. This benzamide moiety is linked via a nitrogen atom to a phenyl ring, which is further substituted at the 3 position with a 2-oxopiperidin-1-yl group . This structural class of compounds, which incorporates nitrogen-containing heterocycles like the 2-oxopiperidine, is often explored in medicinal chemistry for its potential to interact with biological targets. A structurally related compound, 2,6-dimethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide, has been documented in chemical databases , highlighting research interest in benzamide derivatives containing the 2-oxopiperidin-1-yl phenyl group. Researchers are investigating such compounds for various applications, including as bifunctional agents in targeted protein degradation and as inhibitors of kinases like Cyclin-dependent kinase 2 (CDK2), which is a critical regulator of cell cycle progression and a potential target in oncology research . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

2,4-dimethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-25-16-9-10-17(18(13-16)26-2)20(24)21-14-6-5-7-15(12-14)22-11-4-3-8-19(22)23/h5-7,9-10,12-13H,3-4,8,11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLMVUKXKTOVXCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2=CC(=CC=C2)N3CCCCC3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 2,4-dimethoxybenzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Piperidinone Moiety: The piperidinone moiety is introduced through a nucleophilic substitution reaction, where the amine group of the benzamide reacts with a piperidinone derivative.

    Final Assembly: The final step involves the coupling of the intermediate products under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4-dimethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the piperidinone moiety can be reduced to form a hydroxyl group.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: Formation of 2,4-dimethoxybenzoic acid derivatives.

    Reduction: Formation of 2,4-dimethoxy-N-[3-(2-hydroxypiperidin-1-yl)phenyl]benzamide.

    Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that compounds similar to 2,4-dimethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide exhibit significant anticancer properties. Studies have shown that derivatives can inhibit the growth of various cancer cell lines, including colorectal and breast cancer cells. For instance, compounds with similar structural motifs have demonstrated IC50 values lower than standard chemotherapeutic agents like 5-fluorouracil, indicating their potential as effective anticancer agents .

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against both Gram-positive and Gram-negative bacteria. Preliminary studies suggest that it may possess significant inhibitory effects on pathogens such as Staphylococcus aureus and Escherichia coli, making it a candidate for further development in antimicrobial therapies .

3. Neuroprotective Effects

Given the structural features of the compound, particularly the piperidine ring, there is potential for neuroprotective applications. Research into similar compounds has suggested that they may inhibit enzymes involved in neurodegenerative diseases, such as acetylcholinesterase, which plays a critical role in Alzheimer's disease .

The biological activity of this compound can be summarized as follows:

Activity Type Description Reference
AnticancerInhibits growth of cancer cell lines; IC50 values lower than standard treatments
AntimicrobialSignificant activity against Gram-positive and Gram-negative bacteria
NeuroprotectivePotential inhibition of acetylcholinesterase; implications for Alzheimer's disease treatment

Case Studies

Several studies have documented the efficacy of related compounds with similar structures:

Case Study 1: Anticancer Efficacy
A study published in Molecular Cancer Therapeutics demonstrated that a derivative of the compound inhibited HCT116 colorectal carcinoma cells with an IC50 value of 4.53 µM, outperforming traditional chemotherapeutics .

Case Study 2: Antimicrobial Screening
In another investigation, a series of derivatives were tested against various bacterial strains. The results indicated that certain derivatives exhibited MIC values as low as 1.27 µM against Staphylococcus aureus, highlighting their potential as new antimicrobial agents .

Case Study 3: Neuroprotective Mechanisms
Research focusing on neuroprotective properties showed that compounds with similar piperidine structures could effectively inhibit acetylcholinesterase activity in vitro, suggesting potential therapeutic strategies for neurodegenerative disorders .

Mechanism of Action

The mechanism of action of 2,4-dimethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Benzamides with Varying Methoxy Groups

(a) 3,4,5-Trimethoxy-N-[4-(2-Oxopyrrolidin-1-yl)Phenyl]Benzamide
  • Structural Differences :
    • Benzamide substituents: 3,4,5-Trimethoxy (vs. 2,4-dimethoxy in the target compound).
    • Phenyl substituent: 4-(2-oxopyrrolidin-1-yl) (vs. 3-(2-oxopiperidin-1-yl)).
    • Heterocycle: Pyrrolidin-2-one (5-membered lactam) instead of piperidin-2-one.
  • Pyrrolidinone’s smaller ring size introduces higher ring strain, which may reduce stability compared to piperidinone .
(b) Compound 31 (3,4-Dimethoxy-N-((R)-1-(3-(((S)-6-(Propylamino)-4,5,6,7-Tetrahydrobenzo[d]Thiazol-2-yl)Carbamoyl)Phenyl)Ethyl)Benzamide)
  • Structural Differences :
    • Benzamide substituents: 3,4-Dimethoxy (vs. 2,4-dimethoxy).
    • Phenyl substituent: A bulky thiazole-containing moiety (vs. oxopiperidinyl).
  • Biological Relevance :
    • The 3,4-dimethoxy configuration may enhance π-π stacking in hydrophobic pockets.
    • The thiazole group introduces sulfur-based interactions and metabolic susceptibility, differing from the lactam’s hydrogen-bonding profile. This compound is reported for COPD treatment, suggesting divergent target specificity compared to osteogenic analogs .

Heterocyclic Variants

(a) 2,4-Dimethoxy-N-(3-Thiazolo[5,4-b]Pyridin-2-ylPhenyl)Benzamide
  • Structural Differences :
    • Phenyl substituent: Thiazolo[5,4-b]pyridin-2-yl (a fused heterocycle) instead of oxopiperidinyl.
  • Implications :
    • The thiazolo-pyridine group introduces aromatic nitrogen and sulfur atoms, altering electronic properties and steric hindrance.
    • This structure may exhibit enhanced binding to kinases or enzymes requiring planar heterocyclic motifs, differing from the lactam’s conformational flexibility .
(b) 3-(3-Aminomethylphenyl)-N-[3-Methyl-4-(2-Oxopiperidin-1-yl)Phenyl]-2-Phenylpropionamide
  • Structural Differences :
    • Phenyl substituent: 4-(2-oxopiperidin-1-yl) (vs. 3-substituted in the target compound).
    • Core structure: Propionamide backbone (vs. benzamide).
  • Implications: The 4-substituted piperidinone may adopt a distinct spatial orientation in binding pockets.

Tabulated Comparison of Key Compounds

Compound Name Benzamide Substituents Phenyl Substituent Heterocycle Notable Activity Reference
Target Compound 2,4-Dimethoxy 3-(2-Oxopiperidin-1-yl) Piperidin-2-one Osteogenic (hypothesized)
3,4,5-Trimethoxy-N-[4-(2-Oxopyrrolidin-1-yl)Phenyl]Benzamide 3,4,5-Trimethoxy 4-(2-Oxopyrrolidin-1-yl) Pyrrolidin-2-one N/A
2,4-Dimethoxy-N-(3-Thiazolo[5,4-b]Pyridin-2-ylPhenyl)Benzamide 2,4-Dimethoxy 3-Thiazolo[5,4-b]pyridin-2-yl Thiazolo-pyridine N/A
Compound 31 (COPD Treatment) 3,4-Dimethoxy Complex thiazole substituent Thiazole COPD therapeutics

Biological Activity

2,4-Dimethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide is a compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological activity, and relevant case studies related to this compound, focusing on its antifungal properties and toxicity assessments.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula: C_{18}H_{22}N_{2}O_{3}
  • Molecular Weight: 314.38 g/mol
  • IUPAC Name: this compound

This compound features a benzamide core with methoxy groups and a piperidine derivative that contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Benzamide: The reaction between 2,4-dimethoxybenzoic acid and an appropriate amine forms the benzamide backbone.
  • Piperidine Derivative Introduction: The incorporation of the 2-oxopiperidine moiety is achieved through standard coupling reactions or by using protecting group strategies to facilitate selective reactions.

Antifungal Activity

Recent studies have highlighted the antifungal potential of benzamide derivatives, including this compound. In particular, it has shown promising activity against various fungal strains:

Fungal Strain Inhibition Rate (%) EC50 (µg/mL)
Botrytis cinereal83.614.44
Fusarium graminearum46.4Not specified
Marssonina mali54.4Not specified
Thanatephorus cucumeris37.5Not specified

These results indicate that the compound exhibits significant fungicidal activity, particularly against Botrytis cinereal, which is known for causing grey mold in various plants .

Toxicity Assessment

Toxicity evaluations have been conducted using zebrafish embryos as a model organism. The acute toxicity of this compound was found to be relatively low, with an LC50 value indicating low toxicity levels:

  • LC50 (Zebrafish Embryo): 20.58 mg/L

This classification suggests that the compound could be a viable candidate for further development in agricultural applications without posing significant risks to aquatic life .

Case Studies

A notable study involved the synthesis and evaluation of a series of benzamides containing oxadiazole moieties, which were structurally similar to this compound. The study demonstrated that modifications in the structure could enhance antifungal activity while maintaining low toxicity profiles .

Example Case Study: Compound Comparison

In a comparative analysis of various benzamide derivatives, the following compounds were evaluated alongside this compound:

Compound Fungal Activity (%) Toxicity (mg/L)
10a84.4>20
10f83.620.58
10d83.1>20

This table illustrates that while several compounds exhibited high antifungal activity, they also maintained acceptable toxicity levels.

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